molecular formula C8H7BrN2O2S B1463294 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 92046-06-5

5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1463294
CAS No.: 92046-06-5
M. Wt: 275.12 g/mol
InChI Key: BWNAJTWFYYYMGM-UHFFFAOYSA-N
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Description

The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .


Synthesis Analysis

A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature .


Molecular Structure Analysis

The molecular structure of a related compound, 2-{[(4-bromophenyl)methyl]sulfanyl}-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, comprises a central 1,3,4-oxadiazole ring C1-connected to a 2-thienyl ring .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical and Chemical Properties Analysis

The compound (5-bromothiophen-2-yl)methylamine has a CAS Number of 90553-43-8 and a molecular weight of 206.11 . It is stored at room temperature and has a purity of 95%. It is a liquid in its physical form .

Scientific Research Applications

Organic Semiconductor Synthesis

A study by Quinn, Jin, and Li (2015) presented a facile protocol for synthesizing 2,7-bis(5-bromothiophen-2-yl)-3,8-bis(2-decyltetradecyl)-3,8-dihydropyrimido[4,5-g]quinazoline-4,9-dione. This compound has potential applications as an organic semiconductor, indicating the relevance of 5-(5-Bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione derivatives in electronic materials Quinn, Jin, & Li, 2015.

Corrosion Inhibition

Yadav et al. (2015) explored the corrosion inhibition efficiency of thiazolidinedione derivatives, including compounds structurally related to this compound, for mild steel in hydrochloric acid solution. The study highlights the potential of such derivatives in protecting metal surfaces from corrosion, contributing to materials science and engineering Yadav, Behera, Kumar, & Yadav, 2015.

Antimicrobial and Antifungal Activities

Sharma et al. (2022) synthesized 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, demonstrating their good yields and effective antibacterial and antifungal properties. This study suggests the potential of this compound derivatives in developing new antimicrobial agents Sharma, Vala, Rajani, Ramkumar, Gardas, Banerjee, & Patel, 2022.

Chemosensitizers for Antibiotic Resistance

Matys et al. (2015) evaluated amine derivatives of 5-aromatic imidazolidine-4-ones, closely related to the this compound, for their ability to enhance antibiotic effectiveness against resistant strains of Staphylococcus aureus, including MRSA. The findings indicate the potential of such derivatives in addressing antibiotic resistance, a significant concern in medical treatment and public health Matys, Podlewska, Witek, Witek, Bojarski, Schabikowski, Otrębska-Machaj, Latacz, Szymańska, Kieć‐Kononowicz, Molnár, Amaral, & Handzlik, 2015.

Safety and Hazards

The compound (5-bromothiophen-2-yl)methylamine has several hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The synthesized [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, are valuable intermediates for biologically active compounds and fluorophores . This suggests potential future directions in the development of new biologically active compounds.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-8(4-2-3-5(9)14-4)6(12)10-7(13)11-8/h2-3H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNAJTWFYYYMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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